Propanedinitrile, 2-[(methylamino)(methylthio)methylene]-
Overview
Description
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- is an organic compound with the molecular formula C6H6N2S2 It is known for its unique structure, which includes both nitrile and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- can be synthesized through several methods. One common approach involves the reaction of malononitrile with methylamine and methylthiol under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of propanedinitrile, 2-[(methylamino)(methylthio)methylene]- may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanedinitrile, 2-[(methylamino)(methylthio)methylene]- exerts its effects involves interactions with various molecular targets. The nitrile and thioether groups can participate in binding and modifying biological molecules, influencing pathways related to enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, 2-[amino(methylthio)methylene]-
- Propanedinitrile, 2-[(methylthio)methylene]-
Uniqueness
Propanedinitrile, 2-[(methylamino)(methylthio)methylene]- is unique due to the presence of both a methylamino and a methylthio group, which confer distinct reactivity and potential applications compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and interactions.
Properties
IUPAC Name |
2-[methylamino(methylsulfanyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-9-6(10-2)5(3-7)4-8/h9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJLKSMNSNUNPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C(C#N)C#N)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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